Egfr-IN-96

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

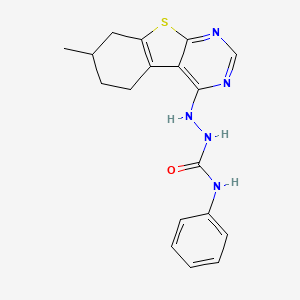

C18H19N5OS |

|---|---|

Molecular Weight |

353.4 g/mol |

IUPAC Name |

1-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)amino]-3-phenylurea |

InChI |

InChI=1S/C18H19N5OS/c1-11-7-8-13-14(9-11)25-17-15(13)16(19-10-20-17)22-23-18(24)21-12-5-3-2-4-6-12/h2-6,10-11H,7-9H2,1H3,(H,19,20,22)(H2,21,23,24) |

InChI Key |

JLBTUNFBFHXMJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C(C1)SC3=NC=NC(=C23)NNC(=O)NC4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Gefitinib: A Technical Guide for Researchers

For distribution to researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Gefitinib (Iressa®), a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Gefitinib is a cornerstone in the targeted therapy of non-small cell lung cancer (NSCLC), particularly in patients with activating mutations in the EGFR gene.

Introduction: The Rationale for EGFR Inhibition

The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for normal cellular function.[2]

In many types of cancer, including NSCLC, EGFR is often overexpressed or harbors activating mutations. These genetic alterations lead to constitutive activation of the receptor's tyrosine kinase activity, resulting in uncontrolled cell growth and proliferation.[3] This oncogenic addiction to EGFR signaling makes it a prime target for therapeutic intervention. Gefitinib was developed as a small molecule inhibitor designed to selectively block the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling.[4]

Discovery and Development

Gefitinib, chemically known as 4-(3'-chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy)quinazoline, emerged from a focused drug discovery program aimed at identifying potent and selective EGFR tyrosine kinase inhibitors.[4] The development of Gefitinib was a significant step forward in personalized medicine, as its clinical efficacy is strongly correlated with the presence of specific activating mutations in the EGFR gene, most commonly deletions in exon 19 and the L858R point mutation in exon 21.[2]

Mechanism of Action

Gefitinib is a reversible inhibitor of the EGFR tyrosine kinase. It competitively binds to the adenosine triphosphate (ATP)-binding pocket of the intracellular catalytic domain of the receptor.[2] By occupying this site, Gefitinib prevents the binding of ATP, which is essential for the autophosphorylation of the receptor.[4] This inhibition of EGFR autophosphorylation blocks the initiation of downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[5][6]

Figure 1: EGFR Signaling Pathway and Inhibition by Gefitinib.

Chemical Synthesis

Several synthetic routes for Gefitinib have been reported. A common and efficient method starts from methyl 3-hydroxy-4-methoxybenzoate.[1] The overall synthesis involves a multi-step process including alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.

Figure 2: Synthetic Workflow for Gefitinib.

Quantitative Biological Data

The biological activity of Gefitinib has been extensively characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Target | Cell Line | EGFR Mutation Status | IC50 (nM) |

| EGFR Kinase | Purified Enzyme | Wild-Type | 26 - 57 |

| EGFR Kinase | Purified Enzyme | L858R Mutant | 10.51 |

| EGFR Kinase | Purified Enzyme | T790M Mutant | 369 |

| Cell Proliferation | HCC827 | Exon 19 Deletion | 13.06 |

| Cell Proliferation | PC-9 | Exon 19 Deletion | 77.26 |

| Cell Proliferation | H3255 | L858R | 3 |

| Cell Proliferation | A549 | Wild-Type | 3940 - 19910 |

| Cell Proliferation | NCI-H1975 | L858R/T790M | > 4000 |

Data compiled from multiple sources.[6][7][8][9] IC50 values can vary depending on experimental conditions.

Experimental Protocols

General Synthesis of Gefitinib

A representative synthetic procedure is outlined below, based on published methods.[1]

Step 1: Alkylation of Methyl 3-hydroxy-4-methoxybenzoate To a solution of methyl 3-hydroxy-4-methoxybenzoate in a suitable solvent (e.g., acetone), add potassium carbonate and 1-bromo-3-chloropropane. The mixture is heated at reflux until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified to yield methyl 5-(3-chloropropoxy)-4-methoxybenzoate.

Step 2: Nitration The product from Step 1 is dissolved in acetic acid and cooled in an ice bath. A mixture of nitric acid and acetic acid is added dropwise while maintaining the temperature below 5°C. After the addition is complete, the reaction is stirred for a specified time and then poured into ice water. The resulting precipitate is collected by filtration and dried to give methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate.

Step 3: Reduction of the Nitro Group The nitro compound from Step 2 is dissolved in a mixture of methanol and acetic acid. Powdered iron is added portion-wise, and the mixture is heated. The reaction progress is monitored by TLC. Upon completion, the iron is filtered off, and the solvent is evaporated. The residue is worked up to yield methyl 5-(3-chloropropoxy)-2-amino-4-methoxybenzoate.

Step 4: Quinazolinone Ring Formation The amino compound from Step 3 is reacted with formamidine acetate in ethanol at reflux. The product, 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, precipitates upon cooling and is collected by filtration.

Step 5: Chlorination The quinazolinone from Step 4 is suspended in thionyl chloride containing a catalytic amount of DMF and heated at reflux. After the reaction is complete, excess thionyl chloride is removed under vacuum to give 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline.

Step 6: First Amination The 4-chloroquinazoline from Step 5 is dissolved in isopropanol, and 3-chloro-4-fluoroaniline is added. The mixture is heated at reflux. The product, N-(3-chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine, is collected after cooling and purification.

Step 7: Second Amination (Final Step) The product from Step 6 is reacted with morpholine in the presence of potassium iodide in a suitable solvent like DMF at an elevated temperature. After the reaction is complete, the mixture is poured into ice water, and the precipitated Gefitinib is collected by filtration, washed, and dried.

EGFR Kinase Inhibition Assay

The inhibitory activity of Gefitinib against EGFR tyrosine kinase can be determined using a variety of commercially available kits or established protocols. A general workflow is as follows:

-

Reagents and Materials: Recombinant human EGFR (wild-type or mutant), ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and a detection reagent (e.g., anti-phosphotyrosine antibody).

-

Procedure:

-

Prepare a series of dilutions of Gefitinib.

-

In a 96-well plate, add the EGFR enzyme, the substrate, and the various concentrations of Gefitinib.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature for a specific time.

-

Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

-

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the Gefitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation (MTT) Assay

The effect of Gefitinib on the proliferation of cancer cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Culture the desired cancer cell lines (e.g., HCC827, A549) in appropriate media and conditions.

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of Gefitinib and a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of each well at a specific wavelength using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each Gefitinib concentration. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

Conclusion

Gefitinib represents a landmark achievement in the development of targeted cancer therapies. Its discovery and successful clinical application have validated EGFR as a critical therapeutic target in NSCLC and have paved the way for the development of subsequent generations of EGFR inhibitors. This technical guide provides a comprehensive overview of the key scientific and technical aspects of Gefitinib, intended to serve as a valuable resource for researchers in the field of oncology and drug discovery.

References

- 1. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Gefitinib? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Egfr-IN-96: A Technical Guide to a Novel Thieno[2,3-d]pyrimidine-Based EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Egfr-IN-96, also identified as compound 7a in primary literature, is a novel thieno[2,3-d]pyrimidine derivative that functions as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document provides a comprehensive technical overview of this compound, including its primary function, mechanism of action, quantitative inhibitory data, detailed experimental protocols, and relevant signaling pathways. The information presented is collated from the key scientific publication detailing its discovery and characterization, offering a valuable resource for researchers in oncology and drug development.

Primary Function and Mechanism of Action

This compound is designed as a targeted anti-cancer agent that specifically inhibits the tyrosine kinase activity of EGFR.[1] Overexpression and mutations of EGFR are critical drivers in the pathogenesis of various cancers, leading to uncontrolled cell proliferation, survival, and metastasis. This compound exerts its therapeutic effect by binding to the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling cascades that promote tumor growth.

Notably, this compound has demonstrated significant inhibitory activity against both wild-type EGFR and the clinically relevant T790M mutant form of EGFR.[1] The T790M mutation is a common mechanism of acquired resistance to first-generation EGFR inhibitors. The dual inhibitory action of this compound suggests its potential as a therapeutic agent for both primary EGFR-driven cancers and those that have developed resistance to other EGFR-targeted therapies.

Functionally, the inhibition of EGFR by this compound leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the S and G2/M phases, in cancer cell lines.[1]

Quantitative Data

The inhibitory activity of this compound has been quantified through in vitro enzymatic and cell-based assays. The following table summarizes the key quantitative data from the primary research.

| Target/Cell Line | Assay Type | IC50 (μM) |

| EGFR Kinase Inhibition | ||

| EGFR (Wild-Type) | In vitro kinase assay | 0.07 |

| EGFR (T790M mutant) | In vitro kinase assay | 0.15 |

| Antiproliferative Activity | ||

| HepG2 (Hepatocellular Carcinoma) | MTT Assay | 0.23 |

| PC3 (Prostate Carcinoma) | MTT Assay | 0.45 |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against wild-type and T790M mutant EGFR.

Methodology:

-

Recombinant human EGFR (wild-type or T790M mutant) is incubated in a kinase buffer containing ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

-

This compound is added to the reaction mixture at various concentrations.

-

The reaction is initiated and allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.

-

The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the antiproliferative effect of this compound on cancer cell lines.

Methodology:

-

Cancer cells (e.g., HepG2, PC3) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 72 hours), the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated to allow the formazan crystals to form.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO or isopropanol).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.

Cell Cycle Analysis

Objective: To investigate the effect of this compound on the cell cycle distribution of cancer cells.

Methodology:

-

HepG2 cells are treated with this compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).

-

The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol.

-

The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI).

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.

Apoptosis Assay

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

-

HepG2 cells are treated with this compound at its IC50 concentration for a specified time.

-

The cells are harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

-

The stained cells are analyzed by flow cytometry.

-

The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is quantified.

Visualizations

Signaling Pathway

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Experimental Workflow: Cell Proliferation (MTT) Assay

Caption: Workflow for assessing cell proliferation using the MTT assay.

References

An In-depth Technical Guide on the Role of a Representative EGFR Inhibitor, designated as Egfr-IN-96, in the EGFR Signaling Pathway

Disclaimer: Information regarding a specific molecule designated "Egfr-IN-96" is not publicly available. This guide has been constructed based on the established mechanisms and characteristics of well-documented Epidermal Growth Factor Receptor (EGFR) inhibitors. "this compound" is used as a representative placeholder to illustrate the typical role and analysis of a small molecule inhibitor within the EGFR signaling pathway.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the function and analysis of a representative EGFR inhibitor, this compound. The document outlines its mechanism of action within the EGFR signaling cascade, presents typical quantitative data in a structured format, details relevant experimental protocols, and includes visualizations of key pathways and workflows.

The EGFR Signaling Pathway and Therapeutic Intervention

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that is a member of the ErbB family of receptors.[1][2] The binding of specific ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[1][3] This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[][5][6] Dysregulation of the EGFR signaling pathway, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers.[][7][8]

Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have been a cornerstone of targeted cancer therapy.[8][9] These inhibitors typically function by competing with ATP for the binding site within the catalytic kinase domain of EGFR, thereby preventing the autophosphorylation and activation of the receptor and blocking the subsequent downstream signaling events.[9] this compound is presented here as a representative potent and selective inhibitor of EGFR.

Mechanism of Action of this compound

This compound is a hypothetical small molecule inhibitor designed to target the ATP-binding pocket of the EGFR tyrosine kinase domain. By occupying this site, it prevents the transfer of phosphate from ATP to the tyrosine residues on the receptor, thus inhibiting the initiation of downstream signaling cascades.

Quantitative Data for this compound

The inhibitory activity of this compound is quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric representing the concentration of the inhibitor required to reduce the activity of the target by 50%.

Table 1: Biochemical Activity of this compound

| Target Enzyme | Assay Type | ATP Concentration (µM) | Substrate | IC50 (nM) |

| Wild-Type EGFR | Kinase Assay | 10 | Poly(Glu, Tyr) 4:1 | 5.2 |

| EGFR (L858R) | Kinase Assay | 10 | Poly(Glu, Tyr) 4:1 | 1.8 |

| EGFR (T790M) | Kinase Assay | 10 | Poly(Glu, Tyr) 4:1 | 58.7 |

Table 2: Cellular Activity of this compound

| Cell Line | EGFR Status | Assay Type | IC50 (nM) |

| A431 | Wild-Type (Overexpressed) | Proliferation | 25.4 |

| HCC827 | Exon 19 Deletion | Proliferation | 8.9 |

| H1975 | L858R/T790M | Proliferation | 150.2 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an inhibitor's potency and selectivity.

Biochemical Kinase Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR kinase.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain is purified. A generic tyrosine kinase substrate, such as Poly(Glu, Tyr) 4:1, is used.

-

Reaction Buffer: A typical kinase buffer consists of 40mM Tris-HCl (pH 7.5), 20mM MgCl2, 0.1mg/ml BSA, and 50µM DTT.[3]

-

Assay Procedure:

-

The kinase reaction is performed in a 96-well plate format.

-

A solution of this compound at various concentrations (typically a serial dilution) is pre-incubated with the EGFR enzyme in the kinase buffer for 15 minutes at room temperature.

-

The kinase reaction is initiated by adding ATP and the substrate.

-

The reaction is allowed to proceed for 60 minutes at 30°C.

-

The reaction is terminated by the addition of a stop solution (e.g., EDTA).

-

-

Detection: The amount of ATP consumed is measured using a luminescence-based assay, such as the ADP-Glo™ Kinase Assay.[3] The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cell-Based Proliferation Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines that are dependent on EGFR signaling.

Protocol:

-

Cell Culture: Human cancer cell lines with known EGFR status (e.g., A431, HCC827, H1975) are cultured in appropriate media supplemented with fetal bovine serum.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.[10]

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.[11]

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.[11]

-

Data Analysis: The absorbance or luminescence values are normalized to the vehicle control, and the IC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration.

Conclusion

This guide provides a comprehensive technical overview of the role and characterization of a representative EGFR inhibitor, designated as this compound. The structured presentation of its mechanism of action, quantitative activity data, and detailed experimental protocols serves as a valuable resource for professionals in the field of cancer research and drug development. The provided visualizations of the signaling pathway and experimental workflows offer a clear and concise summary of the key concepts. The principles and methodologies described herein are fundamental to the preclinical evaluation of novel EGFR-targeted therapies.

References

- 1. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. promega.com.cn [promega.com.cn]

- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. mdpi.com [mdpi.com]

- 8. Anti-EGFR mechanism of action: antitumor effect and underlying cause of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Integrated Experimental and Bioinformatic Analysis Reveals Synergistic Apoptotic, Antioxidant, and Immunomodulatory Effects of Hesperidin and Adriamycin in SKOV3 Ovarian Cancer Cells [mdpi.com]

- 11. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of Egfr-IN-96: An Overview

For Researchers, Scientists, and Drug Development Professionals

The epidermal growth factor receptor (EGFR) is a critical signaling protein involved in cell growth and proliferation.[1][2] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell division and tumor growth, making it a key target for cancer therapy.[2][3] EGFR inhibitors, which block the signaling pathways of this receptor, have emerged as a vital class of anticancer drugs.[3][4]

Currently, there is a lack of publicly available scientific literature, preclinical data, and clinical trial information specifically pertaining to a compound designated as "Egfr-IN-96." Searches of prominent scientific databases and research publications did not yield specific efficacy studies, experimental protocols, or quantitative data for a molecule with this identifier.

It is possible that "this compound" is an internal development name for a novel EGFR inhibitor that has not yet been disclosed in peer-reviewed publications. The following information is based on the general mechanisms of action of EGFR inhibitors and the typical preliminary studies conducted to evaluate their efficacy.

General Mechanism of EGFR Inhibitors

EGFR inhibitors typically fall into two main categories: monoclonal antibodies and small-molecule tyrosine kinase inhibitors (TKIs).[3]

-

Monoclonal Antibodies: These drugs bind to the extracellular domain of EGFR, preventing the natural ligands from binding and activating the receptor.[5] This blockage inhibits the downstream signaling cascades that promote cell proliferation.[5]

-

Tyrosine Kinase Inhibitors (TKIs): These small molecules penetrate the cell membrane and bind to the intracellular tyrosine kinase domain of EGFR.[3] This action blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways.[6]

The inhibition of these pathways ultimately leads to decreased cell proliferation, survival, and in some cases, the induction of apoptosis (programmed cell death).[6]

Typical Preclinical Efficacy Studies for EGFR Inhibitors

Before a new EGFR inhibitor like "this compound" could be considered for clinical trials, it would undergo a rigorous series of preclinical studies to evaluate its efficacy and safety. These studies typically include:

-

In Vitro Kinase Assays: To determine the inhibitory concentration (IC50) of the compound against wild-type and various mutant forms of the EGFR kinase.

-

Cell-Based Assays: To assess the compound's ability to inhibit the proliferation of cancer cell lines that are dependent on EGFR signaling. This would involve determining the half-maximal effective concentration (EC50) and observing effects on cell cycle and apoptosis.

-

In Vivo Tumor Xenograft Models: To evaluate the anti-tumor activity of the compound in animal models, typically mice, bearing human tumors. Key metrics would include tumor growth inhibition (TGI) and regression.

-

Pharmacokinetic and Pharmacodynamic Studies: To understand how the drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, and to correlate drug exposure with its biological effect on the target.

Potential Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general EGFR signaling pathway and a typical workflow for evaluating the efficacy of a novel EGFR inhibitor.

Caption: General EGFR signaling pathway and the inhibitory action of a TKI.

Caption: Typical experimental workflow for evaluating an EGFR inhibitor.

Without specific data on this compound, this guide provides a foundational understanding of the principles and methodologies that would be applied to ascertain its therapeutic potential. Researchers are encouraged to monitor scientific literature and conference proceedings for the future disclosure of data related to this compound.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Egfr-IN-96: A Thieno[2,3-d]pyrimidine Derivative as a Potent Anti-Cancer Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The epidermal growth factor receptor (EGFR) is a well-established molecular target in oncology. Its aberrant activation is a key driver in the pathogenesis of various cancers. Egfr-IN-96, also identified as compound 7a, is a novel thieno[2,3-d]pyrimidine derivative that has emerged as a promising inhibitor of EGFR. This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, detailing its mechanism of action, experimental validation, and potential as a therapeutic candidate. This document is intended to serve as a resource for researchers and drug development professionals in the field of oncology.

Core Compound Information

| Identifier | Description |

| Compound Name | This compound |

| Synonym | Compound 7a |

| Chemical Class | Thieno[2,3-d]pyrimidine |

| Mechanism of Action | EGFR Tyrosine Kinase Inhibitor |

| Therapeutic Potential | Anti-cancer agent |

In Vitro Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values against different cell lines and EGFR kinase variants are summarized below.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | 11.86 ± 2.73[1] |

| PC3 | Prostate Cancer | Not explicitly quantified, but significant inhibition reported[2] |

| HCT-116 | Colorectal Carcinoma | 23.78 ± 0.98[1] |

| MCF-7 | Breast Cancer | 8.37 ± 0.38[1] |

| A549 | Lung Cancer | 15.52 ± 1.39[1] |

Table 2: EGFR Kinase Inhibitory Activity of this compound

| EGFR Variant | IC50 (nM) |

| Wild-Type (WT) | Data not available in search results |

| T790M Mutant | Data not available in search results |

Note: While the abstracts state that this compound inhibits both wild-type and T790M EGFR, specific IC50 values for the kinase activity were not found in the provided search results. The cytotoxicity data indicates activity against cells expressing these EGFR variants.

Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily by inhibiting the EGFR signaling pathway. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.

EGFR Signaling Pathway Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention by this compound.

Caption: EGFR signaling pathway and inhibition by this compound.

Induction of Apoptosis

This compound has been shown to induce apoptosis in cancer cells.[2] This process of programmed cell death is a critical mechanism for eliminating malignant cells.

Cell Cycle Arrest

Studies on HepG2 hepatocellular carcinoma cells have demonstrated that this compound arrests the cell cycle in the S and G2/M phases.[2][3] This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation.

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the anti-cancer activity of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cell lines (HepG2, PC3, HCT-116, MCF-7, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with serial dilutions of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Cancer cells are treated with this compound at its IC50 concentration for a defined period.

-

Cell Harvesting: Both adherent and floating cells are collected and washed.

-

Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Protocol:

-

Cell Treatment: HepG2 cells are treated with this compound at its IC50 concentration.

-

Cell Fixation: Cells are harvested, washed, and fixed in cold ethanol.

-

Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide (PI).

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

The following diagram illustrates the general workflow for these in vitro experiments.

Caption: General workflow for in vitro evaluation of this compound.

In Vivo Anti-Cancer Potential

As of the latest available information, in vivo studies evaluating the anti-tumor efficacy of this compound in animal models have not been reported in the reviewed literature. Further research is warranted to investigate the pharmacokinetic properties, safety profile, and in vivo anti-cancer activity of this compound.

Conclusion

This compound is a promising thieno[2,3-d]pyrimidine-based EGFR inhibitor with significant in vitro anti-cancer activity. Its ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines, including those with EGFR mutations, highlights its potential as a lead compound for further drug development. Future in vivo studies are crucial to validate its therapeutic efficacy and safety, paving the way for its potential clinical application in the treatment of EGFR-driven cancers.

References

Early Research Findings on Novel EGFR Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific compound "Egfr-IN-96" did not yield any publicly available information. It is possible that this is an internal designation for a novel compound not yet disclosed in scientific literature. The following guide, therefore, provides a comprehensive overview of early-stage research findings for representative novel preclinical epidermal growth factor receptor (EGFR) inhibitors, reflecting the current landscape of drug discovery in this area.

Introduction

The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in oncology.[1][2] Dysregulation of EGFR signaling, through mutations or overexpression, is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[1][3] While several generations of EGFR inhibitors have been successfully developed and approved, the emergence of drug resistance remains a significant clinical challenge.[1][3][4] This has spurred the development of novel EGFR inhibitors aimed at overcoming these resistance mechanisms. This guide summarizes the typical preclinical evaluation of such novel inhibitors.

Mechanism of Action of Novel EGFR Inhibitors

Novel EGFR inhibitors are often designed to target specific resistance mutations, such as T790M and C797S, which limit the efficacy of earlier-generation drugs.[4][5] These next-generation inhibitors can be broadly categorized based on their binding mechanism:

-

Covalent Irreversible Inhibitors: These inhibitors form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to sustained inhibition of the receptor's kinase activity.[6]

-

Non-covalent Reversible Inhibitors: These compounds bind to the ATP-binding site through non-covalent interactions. Recent efforts have focused on developing non-covalent inhibitors that can overcome resistance mutations.

-

Allosteric Inhibitors: A newer class of inhibitors that bind to a site on the EGFR kinase domain distinct from the ATP-binding pocket.[1] This allosteric modulation can inhibit EGFR activity and potentially overcome resistance mechanisms that affect the ATP-binding site.[1]

The primary goal of these novel inhibitors is to potently and selectively inhibit the mutated forms of EGFR while sparing the wild-type (WT) receptor to minimize off-target toxicities.

Quantitative Data Summary

The preclinical evaluation of a novel EGFR inhibitor involves rigorous quantitative assessment of its potency, selectivity, and efficacy. The following tables present representative data for a hypothetical novel EGFR inhibitor, compiled from typical findings in the field.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) | Description |

| EGFR (WT) | >1000 | Demonstrates selectivity for mutant over wild-type EGFR, suggesting a lower potential for skin and GI toxicity. |

| EGFR (L858R) | 5 | Potent inhibition of a common activating mutation. |

| EGFR (del19) | 3 | Potent inhibition of another common activating mutation. |

| EGFR (L858R/T790M) | 8 | Activity against the "gatekeeper" resistance mutation. |

| EGFR (del19/T790M) | 6 | Activity against the "gatekeeper" resistance mutation in the context of an activating mutation. |

| EGFR (del19/T790M/C797S) | 15 | Activity against a key tertiary resistance mutation that confers resistance to third-generation inhibitors. |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.

Table 2: In Vitro Cellular Proliferation Assay

| Cell Line | EGFR Mutation Status | GI50 (nM) | Description |

| PC-9 | del19 | 10 | Potent inhibition of cell growth in a cell line with a common activating mutation. |

| H1975 | L858R/T790M | 25 | Efficacy in a cell line harboring a key resistance mutation. |

| Ba/F3 | del19/T790M/C797S | 50 | Demonstrates the ability to overcome a challenging triple mutation that confers resistance to many existing therapies.[7] |

| A431 | WT (overexpressed) | >2000 | High selectivity for mutant EGFR over wild-type, which is often overexpressed in certain cancer types. |

GI50 (Half-maximal growth inhibition) values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.

Table 3: In Vivo Xenograft Model Efficacy

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Description |

| PC-9 (del19) | Vehicle Control | 0 | Baseline tumor growth. |

| Novel Inhibitor (10 mg/kg/day) | 85 | Significant tumor growth suppression in a model with an activating mutation. | |

| H1975 (L858R/T790M) | Vehicle Control | 0 | Baseline tumor growth. |

| Novel Inhibitor (20 mg/kg/day) | 70 | Efficacy in an in vivo model of acquired resistance. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are typical protocols for key experiments in the evaluation of novel EGFR inhibitors.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 values of the test compound against various forms of the EGFR kinase.

-

Materials: Recombinant human EGFR kinase domains (WT and various mutant forms), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase, substrate, and ATP to the kinase buffer.

-

Add the diluted test compound to the reaction mixture.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay

-

Objective: To assess the effect of the test compound on the proliferation of cancer cell lines with different EGFR mutation statuses.

-

Materials: Cancer cell lines (e.g., PC-9, H1975, Ba/F3), cell culture medium, fetal bovine serum (FBS), test compound, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent).[8][9]

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.[8][9]

-

Treat the cells with serial dilutions of the test compound.

-

Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.[10]

-

Add the cell viability reagent to each well and measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

-

Calculate the percentage of cell growth inhibition relative to a DMSO control.

-

Determine the GI50 value by plotting the percentage of inhibition against the compound concentration.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of the test compound in a living organism.

-

Materials: Immunocompromised mice (e.g., nude or SCID), cancer cell lines for implantation, test compound formulated in an appropriate vehicle, and calipers for tumor measurement.

-

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound (e.g., by oral gavage) or vehicle to the respective groups daily for a specified period.

-

Measure the tumor volume using calipers every 2-3 days.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in EGFR signaling and the workflow of preclinical evaluation is essential for a clear understanding.

EGFR Signaling Pathway

The following diagram illustrates the canonical EGFR signaling pathway, which is often dysregulated in cancer. Activation of EGFR leads to the downstream activation of two major signaling cascades: the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which promote cell proliferation and survival.[7]

Caption: Simplified EGFR signaling cascade.

Preclinical Drug Discovery Workflow for a Novel EGFR Inhibitor

This diagram outlines the typical workflow for the preclinical development of a novel EGFR inhibitor, from initial screening to in vivo efficacy studies.

Caption: Preclinical development workflow.

Conclusion

The preclinical data for novel EGFR inhibitors aim to establish a strong rationale for their further clinical development. Key characteristics of a promising candidate include potent and selective inhibition of clinically relevant EGFR mutations, demonstrated anti-proliferative activity in cellular models of resistance, and robust in vivo anti-tumor efficacy with an acceptable safety profile. The continuous evolution of our understanding of EGFR biology and resistance mechanisms will undoubtedly fuel the discovery of even more effective targeted therapies in the future.

References

- 1. themarkfoundation.org [themarkfoundation.org]

- 2. drugs.com [drugs.com]

- 3. oncotarget.com [oncotarget.com]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel EGFR triple-mutation inhibitor with efficacy in preclinical models of NSCLC | BioWorld [bioworld.com]

- 8. Comparative Study of Different Epidermal Growth Factor Receptor (EGFR)-Tyrosine Kinase Inhibitors Affecting Lung Cancer Cell Lines Stably Overexpressing EGFR Mutations [jstage.jst.go.jp]

- 9. cMET Activation and EGFR-Directed Therapy Resistance in Triple-Negative Breast Cancer [jcancer.org]

- 10. Efficacy of Conventional and Novel Tyrosine Kinase Inhibitors for Uncommon EGFR Mutations—An In Vitro Study | MDPI [mdpi.com]

An In-depth Technical Guide to the Core Principles of EGFR Inhibition, Exemplified by the Hypothetical Molecule Egfr-IN-96

Disclaimer: As of the latest available data, "Egfr-IN-96" does not correspond to a publicly documented specific molecule or drug. Therefore, this guide will provide a comprehensive overview of the core principles of Epidermal Growth Factor Receptor (EGFR) inhibition, using "this compound" as a hypothetical placeholder to illustrate the concepts, data, and experimental methodologies relevant to a novel EGFR inhibitor. The presented data and experimental details are representative of typical findings in the field of EGFR inhibitor development.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] As a member of the ErbB family of receptor tyrosine kinases, its aberrant activation through mutation, amplification, or overexpression is a key driver in the pathogenesis of numerous cancers, including non-small cell lung cancer, glioblastoma, and colorectal cancer.[4][5] This has made EGFR an important therapeutic target. Small molecule tyrosine kinase inhibitors (TKIs) that target the intracellular kinase domain of EGFR are a major class of anti-cancer drugs.[6] This guide delves into the fundamental aspects of a hypothetical EGFR inhibitor, "this compound," to provide a technical framework for researchers and drug development professionals.

Core Concepts of EGFR Activation and Inhibition

EGFR is activated upon the binding of its specific ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α).[5][7] Ligand binding induces a conformational change in the receptor, leading to its dimerization (either as a homodimer or a heterodimer with other ErbB family members like HER2).[2][5] This dimerization stimulates the intrinsic tyrosine kinase activity of the intracellular domain, resulting in autophosphorylation of specific tyrosine residues in the C-terminal tail.[3][8] These phosphorylated tyrosines then serve as docking sites for various adaptor proteins and enzymes, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, promoting cell proliferation and survival.[3][7]

EGFR inhibitors like the hypothetical this compound are designed to interfere with this signaling cascade. As a small molecule TKI, this compound would typically function by competing with ATP for binding to the catalytic site of the EGFR tyrosine kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[1]

Quantitative Data for this compound

The following tables summarize the kind of quantitative data that would be generated during the preclinical characterization of a novel EGFR inhibitor like this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) |

| Wild-Type EGFR | 5.2 |

| EGFR (L858R) | 1.8 |

| EGFR (T790M) | 150.7 |

| HER2 | 25.4 |

| VEGFR2 | >1000 |

IC50 (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cell-free assay.

Table 2: Cellular Proliferation Inhibition

| Cell Line | EGFR Status | IC50 (nM) |

| A431 | Wild-Type (amplified) | 12.3 |

| HCC827 | Exon 19 Deletion | 8.9 |

| H1975 | L858R/T790M | 250.1 |

| MCF-7 | Wild-Type | >5000 |

IC50 values here represent the concentration of this compound required to inhibit 50% of cell proliferation in a 72-hour assay.

Table 3: Pharmacokinetic Properties in Murine Model

| Parameter | Value |

| Bioavailability (Oral) | 45% |

| Tmax (hours) | 2 |

| Cmax (ng/mL) | 850 |

| Half-life (hours) | 6.8 |

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

The diagram below illustrates the canonical EGFR signaling pathway and the point of intervention for a TKI like this compound.

Caption: EGFR signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

The following diagram outlines a typical workflow for determining the IC50 of an EGFR inhibitor.

Caption: Workflow for determining in vitro kinase inhibitory activity.

Experimental Protocols

In Vitro Kinase Inhibition Assay

-

Objective: To determine the concentration of this compound required to inhibit 50% of EGFR kinase activity (IC50).

-

Materials: Recombinant human EGFR kinase domain, poly(Glu,Tyr) 4:1 peptide substrate, [γ-32P]ATP, kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 2.5 mM EGTA), 96-well plates, phosphocellulose filter mats, scintillation counter.

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a 96-well plate, add the recombinant EGFR kinase domain to each well.

-

Add the serially diluted this compound to the wells and incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the poly(Glu,Tyr) substrate and [γ-32P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a solution like 3% phosphoric acid.

-

Transfer the reaction mixture to a phosphocellulose filter mat to capture the radiolabeled, phosphorylated substrate.

-

Wash the filter mat multiple times to remove unincorporated [γ-32P]ATP.

-

Measure the radioactivity on the filter mat using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular Proliferation Assay (MTS Assay)

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines with different EGFR statuses.

-

Materials: Cancer cell lines (e.g., A431, HCC827, H1975), complete cell culture medium, 96-well cell culture plates, this compound, MTS reagent.

-

Procedure:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value.

-

Conclusion

This guide has provided a foundational understanding of the principles behind the development and characterization of an EGFR inhibitor, using the hypothetical "this compound" as an illustrative example. The methodologies and data presented are representative of the standard preclinical evaluation of such a compound. Further in-depth studies, including in vivo efficacy models, detailed ADME (absorption, distribution, metabolism, and excretion) studies, and toxicology assessments, would be required to advance a candidate molecule like this compound towards clinical development. The continued exploration of novel EGFR inhibitors remains a critical area of research in the pursuit of more effective and durable cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-EGFR Therapy: Mechanism and Advances in Clinical Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Action of EGFR Tyrosine Kinase Receptor Incorporated in Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]

- 6. Anti-EGFR mechanism of action: antitumor effect and underlying cause of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure and dynamics of the epidermal growth factor receptor C-terminal phosphorylation domain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for a Representative EGFR Inhibitor: EGFR-IN-96

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and survival.[1] Aberrant EGFR signaling, often due to overexpression or activating mutations, is a key driver in the development and progression of various cancers.[1] Consequently, EGFR has emerged as a critical target for cancer therapy. Small molecule tyrosine kinase inhibitors (TKIs) that target EGFR have shown significant clinical efficacy.

These application notes provide a comprehensive overview and detailed experimental protocols for the characterization of a representative EGFR inhibitor, designated here as Egfr-IN-96 , in a cell culture setting. The following protocols for cell viability, protein expression, and apoptosis analysis are fundamental for evaluating the biological activity of EGFR inhibitors and can be adapted for specific research needs.

Data Presentation

Table 1: In Vitro Cell Viability (IC50) of Representative EGFR Inhibitors in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table provides representative IC50 values for established EGFR inhibitors in different cancer cell lines, illustrating the expected range of activity.

| Cell Line | Cancer Type | EGFR Status | Representative Inhibitor | IC50 (nM) |

| A549 | Non-Small Cell Lung Cancer | Wild-Type | Gefitinib | >10000 |

| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Gefitinib | 15 |

| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Gefitinib | >5000 |

| H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Osimertinib | 5 - 13 |

| A431 | Epidermoid Carcinoma | Overexpression | Erlotinib | 100 |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Erlotinib | 6.5 - 22 |

| Calu-3 | Non-Small Cell Lung Cancer | Wild-Type | Dacomitinib | 63 |

| BT-474 | Ductal Breast Carcinoma | HER2 Overexpression | Lapatinib | 100 |

Note: IC50 values are highly dependent on experimental conditions such as cell seeding density, assay duration, and reagent concentrations. The values presented are for illustrative purposes.[2][3][4]

Signaling Pathway and Experimental Workflow

EGFR Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical EGFR signaling cascade and the mechanism of action for an EGFR tyrosine kinase inhibitor like this compound.

Caption: EGFR signaling pathway and the inhibitory action of this compound.

General Experimental Workflow

The following diagram outlines a typical workflow for the in vitro characterization of an EGFR inhibitor.

Caption: General experimental workflow for characterizing an EGFR inhibitor.

Experimental Protocols

Protocol 1: Cell Viability Assay (IC50 Determination) using MTT

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

Selected cancer cell lines (e.g., A549, PC-9)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Sterile 96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Cell Seeding:

-

Harvest and count cells in the logarithmic growth phase.

-

Seed 3,000-8,000 cells per well in 100 µL of complete medium into a 96-well plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 nM to 100 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[6]

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[6]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10-15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.[6]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[6]

-

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol is for assessing the inhibitory effect of this compound on EGFR autophosphorylation and downstream signaling pathways.

Materials:

-

Selected cancer cell lines

-

6-well plates

-

This compound stock solution

-

EGF (Epidermal Growth Factor)

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, transfer apparatus, and PVDF membranes

-

Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

For serum-starvation, replace the growth medium with serum-free medium for 12-24 hours.

-

Pre-treat cells with various concentrations of this compound for 2-6 hours. Include a vehicle control.[5]

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting to induce EGFR phosphorylation.[5]

-

-

Cell Lysis and Protein Quantification:

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts, prepare samples with loading buffer, and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.[8]

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[5]

-

-

Detection and Analysis:

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.[5]

-

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis by this compound using flow cytometry.

Materials:

-

Selected cancer cell lines

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. Detach adherent cells using trypsin-EDTA.

-

Combine all cells, wash with cold PBS, and centrifuge.[5]

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.[5]

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[5]

-

Logical Diagram for Experimental Design

This diagram illustrates the logical flow of the experimental design to characterize the effects of this compound.

Caption: Logical flow of the experimental design.

References

- 1. testing.com [testing.com]

- 2. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]

- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for In-Vivo Studies of Novel EGFR Inhibitors

Disclaimer: Information regarding a specific molecule designated "EGFR-IN-96" is not publicly available in the reviewed scientific literature. Therefore, these application notes and protocols provide a comprehensive and generalized framework for the in-vivo evaluation of a novel small molecule Epidermal Growth Factor Receptor (EGFR) inhibitor, based on established methodologies for well-characterized compounds such as gefitinib, erlotinib, and osimertinib.

Application Notes

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[] Dysregulation of the EGFR signaling pathway, through mutations or overexpression, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[2] EGFR inhibitors are a cornerstone of targeted cancer therapy. Evaluating a novel EGFR inhibitor in vivo is essential to determine its anti-tumor efficacy, pharmacokinetic profile, pharmacodynamic effects, and safety.

Preclinical Models for In-Vivo Evaluation

The selection of an appropriate animal model is critical for obtaining meaningful data.

-

Cell Line-Derived Xenografts (CDX): These are the most common models, created by subcutaneously implanting human cancer cell lines into immunodeficient mice (e.g., athymic nude or NSG mice).[3] It is crucial to select cell lines with well-defined EGFR status (e.g., EGFR-mutant lines like HCC827 or PC-9, or EGFR-overexpressing lines like A431).[2][4]

-

Patient-Derived Xenografts (PDX): These models involve the implantation of tumor fragments from a patient directly into immunodeficient mice.[5] PDX models better retain the heterogeneity and microenvironment of the original human tumor, offering potentially more predictive data on therapeutic response.[5]

-

Orthotopic Models: In these models, tumor cells are implanted into the corresponding organ of origin (e.g., lung for NSCLC models).[6] This allows for the study of the tumor in a more physiologically relevant microenvironment and its potential for metastasis.

-

Transgenic Mouse Models: Genetically engineered mouse models that develop tumors driven by specific mutations (e.g., EGFR L858R) can also be used to study drug efficacy and the emergence of resistance.[7]

Key Endpoints for In-Vivo Assessment

-

Anti-Tumor Efficacy: The primary endpoint is typically the inhibition of tumor growth, measured by caliper measurements over time.[8] This is often reported as Tumor Growth Inhibition (TGI).

-

Pharmacokinetics (PK): This involves characterizing the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor. Key parameters include Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2) in plasma and tumor tissue.[9][10]

-

Pharmacodynamics (PD): PD studies measure the biological effect of the drug on its target. For an EGFR inhibitor, this typically involves assessing the phosphorylation status of EGFR and its downstream signaling proteins (e.g., AKT, ERK) in tumor tissue at various time points after dosing.[10][11]

-

Safety and Tolerability: The overall health of the animals is monitored throughout the study. This includes regular body weight measurements and observation for clinical signs of toxicity, such as rash or diarrhea, which are common side effects of EGFR inhibitors.[12]

Experimental Protocols

Protocol: In-Vivo Efficacy Study in a CDX Mouse Model

Objective: To evaluate the anti-tumor activity of a novel EGFR inhibitor in a subcutaneous xenograft model.

Materials:

-

Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

-

Human cancer cell line with known EGFR status (e.g., PC-9 for EGFR exon 19 deletion).

-

Cell culture medium and reagents.

-

Matrigel or similar basement membrane matrix.

-

Test compound (this compound).

-

Vehicle solution for compound formulation (e.g., 0.5% HPMC + 0.1% Polysorbate 80).[8]

-

Dosing equipment (e.g., oral gavage needles).

-

Calipers for tumor measurement.

Procedure:

-

Cell Culture and Implantation:

-

Culture PC-9 cells under standard conditions.

-

Harvest cells during the logarithmic growth phase.

-

Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1x10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the right flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers twice weekly.

-

Calculate tumor volume using the formula: Volume = 0.5 × (length × width²).[8]

-

When the mean tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Randomization should be based on tumor volume to ensure an even distribution.[8]

-

-

Compound Preparation and Administration:

-

Prepare the dosing formulation of this compound at the desired concentrations (e.g., 10, 30, 100 mg/kg) in the vehicle.

-

Administer the compound or vehicle to the respective groups daily via oral gavage for the duration of the study (e.g., 21 days).[5]

-

-

Monitoring:

-

Measure tumor volumes and mouse body weights twice weekly.

-

Observe the animals daily for any signs of toxicity or distress.

-

The study endpoint may be a fixed duration (e.g., 21 days) or when tumors in the control group reach a predetermined size (e.g., 1500 mm³).

-

-

Data Analysis:

-

Plot the mean tumor volume ± SEM for each group over time.

-

Calculate the Tumor Growth Inhibition (TGI) at the end of the study.

-

Plot the mean body weight change for each group to assess tolerability.

-

Protocol: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in plasma and tumor tissue.

Procedure:

-

Establish tumor-bearing mice as described in Protocol 2.1.

-

Administer a single oral dose of this compound (e.g., 50 mg/kg) to a cohort of mice.[10]

-

At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples via cardiac puncture or tail vein into EDTA-coated tubes.[13]

-

Immediately following blood collection, sacrifice the mice and excise the tumors. Flash-freeze tumors in liquid nitrogen.[8]

-

Process blood samples to separate plasma by centrifugation.

-

Homogenize tumor tissues.

-

Extract the drug from plasma and tumor homogenates using an appropriate solvent.

-

Quantify the concentration of this compound using a validated LC-MS/MS method.[9][10]

-

Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol: Pharmacodynamic (PD) Study

Objective: To assess the inhibition of EGFR signaling in tumor tissue after treatment.

Procedure:

-

Establish tumor-bearing mice as described in Protocol 2.1.

-

Administer a single oral dose of this compound (e.g., 50 mg/kg).

-

At various time points post-dose (e.g., 2, 6, 24 hours), sacrifice the mice and excise the tumors.[8]

-

Flash-freeze tumors in liquid nitrogen.

-

Prepare tumor lysates using a lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the lysates.

-

Perform Western blot analysis to detect the levels of total EGFR, phosphorylated EGFR (p-EGFR), total AKT, phosphorylated AKT (p-AKT), total ERK, and phosphorylated ERK (p-ERK).

-

Quantify band intensities to determine the extent of target inhibition relative to vehicle-treated controls.

Data Presentation

Table 1: Example of Tumor Growth Inhibition Data

| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle | - | 1450 ± 150 | - | +2.5 |

| This compound | 10 | 870 ± 95 | 40 | +1.0 |

| This compound | 30 | 435 ± 60 | 70 | -1.5 |

| This compound | 100 | 150 ± 30 | 90 | -5.0 |

Table 2: Example of Single-Dose Pharmacokinetic Parameters (50 mg/kg, p.o.)

| Matrix | Cmax (ng/mL or ng/g) | Tmax (hr) | AUC (0-24h) (ngh/mL or ngh/g) | t1/2 (hr) |

| Plasma | 1200 | 2 | 9500 | 6.5 |

| Tumor | 3500 | 4 | 32000 | 8.0 |

Table 3: Example of Observed Toxicities

| Dose (mg/kg) | Adverse Event | Severity | Incidence |

| 30 | Diarrhea | Mild | 2/10 |

| 100 | Diarrhea | Moderate | 7/10 |

| 100 | Weight Loss (>10%) | Mild | 3/10 |

| 100 | Skin Rash | Mild | 4/10 |

Visualization

References

- 2. aacrjournals.org [aacrjournals.org]

- 3. crownbio.com [crownbio.com]

- 4. Monitoring response to gefitinib in nude mouse tumor xenografts by 18 F-FDG microPET-CT: correlation between 18 F-FDG uptake and pathological response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Erlotinib resistance in mouse models of epidermal growth factor receptor-induced lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Pharmacokinetics comparison of aumolertinib, osimertinib, gefitinib and their major metabolites in mouse model and NSCLC patients - ecancer [ecancer.org]

- 10. Pharmacokinetic-pharmacodynamic modeling of the anticancer effect of erlotinib in a human non-small cell lung cancer xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Intermittent high-dose treatment with erlotinib enhances therapeutic efficacy in EGFR-mutant lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of osimertinib concentration in rat plasma and lung/brain tissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EGFR Inhibitor Administration in Murine Models

Disclaimer: The following application notes and protocols are generalized for common Epidermal Growth Factor Receptor (EGFR) inhibitors based on preclinical studies in mouse models. No specific information was found for a compound designated "Egfr-IN-96." Researchers should adapt these guidelines and perform dose-finding and toxicity studies for their specific molecule of interest.

Introduction

Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and numerous small molecule inhibitors have been developed to block its signaling pathway. Preclinical evaluation of these inhibitors in mouse models is a critical step in drug development. These notes provide an overview of common dosages, administration routes, and experimental protocols for EGFR inhibitors such as Gefitinib, Erlotinib, Osimertinib, and Vandetanib in mice.

Data Presentation: Dosage and Administration of Common EGFR Inhibitors in Mice

The following tables summarize dosages and administration schedules for several widely used EGFR inhibitors in various mouse models. This data is intended to serve as a starting point for designing in vivo experiments.

Table 1: Oral Administration of EGFR Inhibitors in Mice

| Compound | Mouse Model | Dosage | Dosing Schedule | Vehicle | Reference |

| Gefitinib | Lung Adenocarcinoma (A/J mice) | 40 mg/kg | Daily (5 days/week) | Corn Oil | [1] |

| Lung Cancer Xenograft (H3255) | 40 mg/kg | Daily | Corn Oil | [1][2] | |

| Lung Cancer Xenograft (H3255) | 200 mg/kg | Weekly (once every 5 days) | Corn Oil | [1][2] | |

| Erlotinib | Lung Adenocarcinoma (Transgenic) | 25 mg/kg | Daily (5 days/week) | Not Specified | [3] |